![molecular formula C11H8N4S B1398923 2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine CAS No. 1339901-25-5](/img/structure/B1398923.png)

2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine

Overview

Description

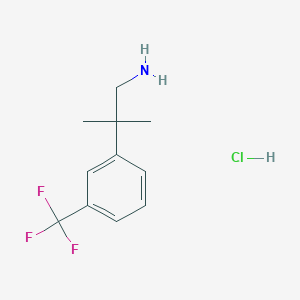

“2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine” is a compound that belongs to the class of chemical compounds known as thienopyrimidines . Thienopyrimidines represent an important class of chemical compounds with diverse biological activities . This compound has been used in the design of privileged structures in medicinal chemistry .

Synthesis Analysis

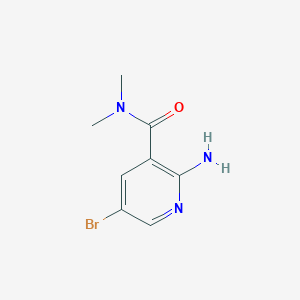

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which includes “2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine”, involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis

The molecular structure of “2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine” is characterized by the presence of a pyrimidine moiety, which is a six-membered ring with two nitrogen atoms, fused with a thiophene ring, a five-membered ring with one sulfur atom . The compound also contains an amine group attached to the fourth carbon of the pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involving “2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine” primarily involve the cyclization of 3-amino-thiophene-2-carboxylate derivatives . This cyclization can be achieved by heating the compounds with a one-carbon source reagent . The resulting β-keto amides can then be cyclized to form thienopyrimidine-2,4-diones .Scientific Research Applications

Drug Discovery Targeting ROCKs

This compound has been identified as a promising lead for drug discovery, particularly targeting Rho-associated protein kinase (ROCK). In vitro studies have shown that derivatives of this compound can reduce the phosphorylation level of ROCK downstream signaling proteins, which may induce changes in cell morphology and migration .

Probing Mycobacterial Oxidative Phosphorylation

Derivatives of this compound have been used to probe the mycobacterial oxidative phosphorylation pathway. Although the IC50 values are moderate, this class of compounds serves as a new tool for understanding and potentially disrupting this pathway in mycobacteria .

Antitumor Effects

Related compounds within the same family have shown good antitumor effects. For instance, Piritrexim, which inhibits dihydrofolate reductase (DHFR), demonstrated significant antitumor effects on carcinosarcoma in rats .

Anti-fibrotic Activities

Several derivatives have been found to exhibit better anti-fibrotic activities than existing treatments like Pirfenidone. Compounds with modifications at specific positions on the pyrimidine ring showed the best activities with promising IC50 values .

Antimicrobial Activity

New derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. The synthesis process involves acid-catalyzed condensation with various amino-carbethoxythiophenes .

Synthetic Approaches for Thieno[3,2-d]pyrimidine Derivatives

The compound has been used as a versatile synthon for the preparation of thieno[3,2-d]pyrimidine derivatives, which have potential applications in various fields including medicinal chemistry .

Future Directions

properties

IUPAC Name |

2-pyridin-2-ylthieno[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4S/c12-9-7-4-6-16-11(7)15-10(14-9)8-3-1-2-5-13-8/h1-6H,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCXDRNTNJYTOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=C3C=CSC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Naphthalen-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1398853.png)

![7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]-](/img/structure/B1398855.png)

![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1398857.png)

![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone](/img/structure/B1398860.png)

![6-Bromo-4-chloro-7-(phenylsulfonyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B1398861.png)